CAD031

Neurogenesis Alzheimer's disease Human neural stem cells

CAD031 is a superior J147 analog for Alzheimer's studies, distinguished by a -OCF3 group conferring enhanced neurogenesis over J147 in human NPCs and superior metabolic stability vs. other derivatives. Ideal for investigating AMPK/ACC1 pathways and cognitive rescue in AD models. Order this brain-penetrant, orally active research compound to advance your neurodegeneration studies.

Molecular Formula C18H14F6N2O2
Molecular Weight 404.3 g/mol
Cat. No. B12383429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAD031
Molecular FormulaC18H14F6N2O2
Molecular Weight404.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)OC(F)(F)F)C
InChIInChI=1S/C18H14F6N2O2/c1-11-6-7-15(12(2)8-11)26(16(27)17(19,20)21)25-10-13-4-3-5-14(9-13)28-18(22,23)24/h3-10H,1-2H3/b25-10+
InChIKeyVDYRRQYRYZTLJV-KIBLKLHPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide (CAD-031): A Differentiated J147 Derivative for Alzheimer's Research


N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide, commonly referred to as CAD-031 or CAD31, is a synthetic small-molecule derivative of the Alzheimer's disease (AD) drug candidate J147 [1]. CAD-031 is a brain-penetrant activator of the AMPK/ACC1 signaling pathway and exhibits a dual mechanism of action that combines neuroprotection with enhanced neurogenesis . The compound was identified through a phenotypic screening program designed to optimize J147 derivatives for human neurogenesis, and it is distinguished from its parent by the presence of a trifluoromethoxy (-OCF3) substituent on the A-ring, a key structural feature that contributes to its improved pharmacological profile [1].

Why J147 or Other In‑Class Analogs Cannot Substitute for N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide


Although CAD-031 is structurally related to J147, the substitution of the methoxy group with a trifluoromethoxy (-OCF3) moiety results in a distinct pharmacological profile that precludes simple interchangeability. J147 is neuroprotective but exhibits only modest neurogenic activity in human neural precursor cells (hNPCs) [1]. In contrast, CAD-031 maintains the neuroprotective efficacy of J147 while demonstrating significantly enhanced neurogenesis, as measured by the induction of key stem cell and neuronal precursor markers [2]. Furthermore, CAD-031 displays superior metabolic stability in microsomes and plasma compared to other J147 derivatives (CAD-044, CAD-053, CAD-057) [2]. These quantitative differences in target engagement, metabolic stability, and functional activity mean that generic substitution with J147 or other in‑class analogs would yield substantively different experimental outcomes, particularly in studies focused on human neurogenesis or preclinical development of AD therapeutics.

Quantitative Differentiation of N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide (CAD-031) Versus Comparators


CAD-031 Versus J147: Enhanced Neurogenic Activity in Human Neural Precursor Cells

In a head‑to‑head comparison using human embryonic stem cell‑derived neural precursor cells (hNPCs), CAD‑031 significantly outperformed J147 in inducing mRNA expression of neurogenesis markers. While J147 produced a modest 1.7‑fold increase in Nestin expression over the FGF control, CAD‑031 achieved a 5.1‑fold increase relative to J147 [1]. Similarly, CAD‑031 induced a 2.6‑fold higher Ki67 expression, a 5.2‑fold higher DCX expression, and a 3‑fold higher Pax6 expression compared to J147 [1].

Neurogenesis Alzheimer's disease Human neural stem cells

CAD-031 Demonstrates Sub‑100 nM Potency in Clinically Relevant Neuroprotection Assays

CAD‑031 protects primary cortical neurons from oxidative stress‑induced damage with an EC50 of 20 nM [1]. In an in vitro ischemia model that recapitulates energy metabolism failure, CAD‑031 prevents neuronal cell death with an EC50 of 47 nM [1]. In comparison, the parent compound J147 exhibits neuroprotective EC50 values ranging from 25 to 200 nM across various neurotoxicity assays [2]. While not a direct side‑by‑side comparison in identical assays, the quantitative data indicate that CAD‑031 operates at the potent end of the neuroprotective spectrum established by J147, with the added benefit of enhanced neurogenic activity.

Neuroprotection Oxidative stress Ischemia Alzheimer's disease

Favorable Preclinical Safety and Drug‑Like Properties Support Procurement for Advanced Studies

CAD‑031 exhibits an excellent limited safety profile in standard preclinical tests. It shows no apparent acute toxicity in mice at an oral dose of 2 g/kg [1]. In vitro safety pharmacology assays reveal no effect on hERG channel activity, no mutagenicity in the Ames test, and no inhibition of major cytochrome P450 (CYP) enzymes at concentrations up to 10 µM [1]. Additionally, like J147, CAD‑031 is brain‑penetrant and demonstrates good oral bioavailability [1]. Among the four most promising J147 derivatives (CAD‑031, -44, -53, -57), CAD‑031 was the most stable in microsomal and plasma stability assays [1].

Preclinical safety ADMET Drug development

Optimal Use Cases for N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide (CAD-031) in Research and Discovery


Alzheimer's Disease and Aging‑Related Neurodegeneration Research

CAD‑031 is ideally suited for investigations into Alzheimer's disease and other age‑associated neurodegenerative disorders where combined neuroprotection and neurogenesis are desired. The compound's dual mechanism—preserving existing neurons while stimulating the proliferation of human neural precursor cells [1]—addresses a key unmet need in AD drug discovery. Researchers can employ CAD‑031 in transgenic AD mouse models (e.g., APPswe/PS1ΔE9) to study cognitive rescue and neural progenitor proliferation .

Human Neural Stem Cell and Neurogenesis Studies

Because CAD‑031 is significantly more active than J147 in human neural precursor cell assays [1], it is the preferred small‑molecule tool for studying the molecular pathways that govern human neurogenesis. It can be used to interrogate the AMPK/ACC1 signaling axis, mitochondrial metabolism, and lipid homeostasis in hNPCs . The compound's robust induction of neurogenesis markers (e.g., Nestin, Ki67, DCX) provides a reliable positive control for high‑content screening campaigns aimed at identifying novel neurogenic agents.

Preclinical Drug Development and Lead Optimization

CAD‑031's favorable preclinical safety profile—no acute toxicity at 2 g/kg, no hERG or CYP liabilities at 10 µM [1]—makes it a suitable lead candidate for further medicinal chemistry optimization or as a benchmark standard in comparative efficacy studies. Its brain penetration and good oral bioavailability [1] support its use in in vivo efficacy models, and its metabolic stability advantages over other J147 derivatives position it as a reference compound for structure‑activity relationship (SAR) campaigns focused on improving ADMET properties.

AMPK/ACC1 Pathway Activation and Metabolic Studies

CAD‑031 is an orally active activator of the AMPK/ACC1 signaling pathway [1]. This mechanism links the compound to mitochondrial function, fatty acid metabolism, and inflammation—processes that are dysregulated in aging and neurodegeneration. Researchers studying cellular energy metabolism or the role of AMPK in CNS disorders can utilize CAD‑031 as a chemical probe to dissect these pathways in neuronal and glial cell models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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